2-Bromo-4-ethynylthiazole

Descripción general

Descripción

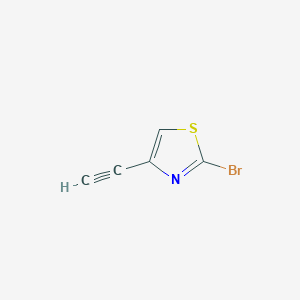

2-Bromo-4-ethynylthiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and ethynyl groups in its structure makes it a versatile intermediate for further chemical modifications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethynylthiazole typically involves the bromination of 4-ethynylthiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-4-ethynylthiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or alkyl halides.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in the presence of bases like triethylamine or potassium carbonate.

Major Products:

Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

Coupling Reactions: Products include diaryl or dialkyl thiazoles, which can be further functionalized for various applications.

Aplicaciones Científicas De Investigación

2-Bromo-4-ethynylthiazole has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Chemical Biology: It is employed in the design of molecular probes and bioorthogonal chemistry for studying biological processes.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-ethynylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, while the bromine atom can participate in halogen bonding interactions .

Comparación Con Compuestos Similares

2-Bromo-4-methylthiazole: Similar structure but with a methyl group instead of an ethynyl group.

2-Bromo-4-phenylthiazole: Contains a phenyl group, offering different electronic and steric properties.

2-Chloro-4-ethynylthiazole: Chlorine atom instead of bromine, affecting reactivity and biological activity.

Uniqueness: 2-Bromo-4-ethynylthiazole is unique due to the presence of both bromine and ethynyl groups, which provide a combination of reactivity and electronic properties not found in other similar compounds. This makes it a valuable intermediate for the synthesis of diverse chemical entities .

Actividad Biológica

2-Bromo-4-ethynylthiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on the compound's anticancer, antimicrobial, and anticonvulsant properties, supported by data tables and case studies.

1. Anticancer Activity

Thiazole derivatives, including this compound, have been investigated for their potential as anticancer agents. The structure-activity relationship (SAR) studies highlight that modifications on the thiazole ring significantly influence cytotoxicity.

Research Findings:

- Cytotoxicity: In vitro studies have shown that compounds with a thiazole moiety exhibit varying degrees of cytotoxic activity against different cancer cell lines. For instance, certain thiazole derivatives demonstrated IC50 values lower than that of the standard drug doxorubicin, indicating potent anticancer activity .

- Mechanism of Action: Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their anticancer efficacy .

Data Table: Anticancer Activity of Thiazole Derivatives

2. Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Several derivatives have shown significant activity against a range of bacterial and fungal pathogens.

Research Findings:

- Antibacterial Activity: Compounds derived from thiazoles have exhibited promising antibacterial effects comparable to established antibiotics like norfloxacin. The presence of electron-withdrawing groups on the phenyl ring is essential for enhancing antimicrobial activity .

- Fungal Activity: Some thiazole derivatives demonstrated effective antifungal properties against species such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Data Table: Antimicrobial Activity of Thiazole Derivatives

3. Anticonvulsant Activity

The anticonvulsant properties of thiazoles have been explored in various studies, with some derivatives showing significant efficacy in seizure models.

Research Findings:

- Seizure Models: Thiazole-linked compounds were tested in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, demonstrating protective effects against induced seizures .

- Effective Doses: Certain analogues showed median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide, indicating potential as therapeutic agents for epilepsy .

Data Table: Anticonvulsant Activity of Thiazole Derivatives

Case Studies and Applications

Several case studies have highlighted the practical applications of thiazoles in drug development:

- Novel Synthesis Approaches: Recent advancements in green synthesis methods for thiazole derivatives have shown promise in enhancing their biological activity while minimizing environmental impact .

- Molecular Docking Studies: Computational studies indicate that these compounds can effectively bind to key enzymes involved in microbial resistance, suggesting a mechanism for their antimicrobial action .

Propiedades

IUPAC Name |

2-bromo-4-ethynyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c1-2-4-3-8-5(6)7-4/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFLUNNICQIATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312035 | |

| Record name | 2-Bromo-4-ethynylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211520-19-2 | |

| Record name | 2-Bromo-4-ethynylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211520-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-ethynylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.